molecular formula C16H20N2O2S B2859212 2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide CAS No. 1235667-69-2

2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide

Cat. No.: B2859212
CAS No.: 1235667-69-2
M. Wt: 304.41
InChI Key: KQYHWQDAOCIZJK-UHFFFAOYSA-N
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Description

2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiazole ring substituted with dimethyl groups and an acetamide moiety linked to a methoxyphenethyl group.

Mechanism of Action

Target of Action

The primary target of this compound is the mitochondria in cells . The mitochondria play a crucial role in cellular respiration, a process that produces energy for the cell.

Mode of Action

The compound, also known as MTT, interacts with the mitochondria in actively respiring cells . The cells convert the water-soluble MTT into an insoluble purple formazan . This conversion is an indicator of cell viability and is used to assess the redox potential of the cells .

Biochemical Pathways

The biochemical pathway primarily affected by this compound is the cellular respiration pathway . The conversion of MTT to formazan in the mitochondria is a part of the cellular respiration process. The amount of formazan produced is directly proportional to the number of actively respiring cells .

Pharmacokinetics

The conversion of mtt to formazan within cells suggests that the compound is able to penetrate cell membranes and interact with intracellular components .

Result of Action

The result of the compound’s action is the production of formazan, which is an indicator of cell viability . The amount of formazan produced correlates with the number of actively respiring cells, providing a measure of cell viability .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound is sensitive to light and should be stored in a dark environment . Additionally, the compound is soluble in DMSO , suggesting that the presence of certain solvents can affect its solubility and potentially its bioavailability

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, followed by the introduction of the dimethyl groups at the 2 and 4 positions. The acetamide group is then attached through an acylation reaction, and finally, the methoxyphenethyl group is introduced via a nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to ensure efficient synthesis. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the acetamide group to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential as a biochemical probe for studying cellular processes.

    Medicine: Preliminary research suggests it may have therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-dimethylthiazol-5-yl)-N-(4-hydroxyphenethyl)acetamide
  • 2-(2,4-dimethylthiazol-5-yl)-N-(4-chlorophenethyl)acetamide

Uniqueness

Compared to similar compounds, 2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural difference may result in distinct pharmacological properties, making it a compound of interest for further research and development.

Biological Activity

The compound 2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Thiazole derivatives are known for their diverse pharmacological properties, including antimicrobial, antifungal, antiviral, and anticancer effects. This article provides a comprehensive overview of the biological activity of this specific compound, supported by data tables and relevant research findings.

  • Molecular Formula : C14H18N2OS
  • Molecular Weight : 270.37 g/mol
  • IUPAC Name : this compound

The presence of the thiazole ring and the methoxyphenyl group is crucial for the compound's biological activity.

The biological activity of this compound can be attributed to its interaction with various molecular targets. The thiazole moiety is known to engage with enzymes and receptors that are pivotal in disease pathways. For instance:

  • Antimicrobial Activity : The compound may inhibit the activity of enzymes involved in microbial growth.
  • Anticancer Activity : It has been shown to induce apoptosis in cancer cells by disrupting cell cycle progression.

Anticancer Activity

A study highlighted the anticancer properties of thiazole derivatives, demonstrating that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. The following table summarizes key findings:

CompoundCell LineIC50 (µM)Mechanism
2-(2,4-dimethylthiazol-5-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamideHT29 (Colon Cancer)15.6Induction of apoptosis
2-(2,4-dimethylthiazol-5-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamideMDA-MB-231 (Breast Cancer)22.3Inhibition of cell proliferation

These results indicate that the compound may be effective against tumors characterized by high COX-2 expression and could block cell cycle progression at the G2/M phase.

Antimicrobial Activity

Thiazole derivatives have been extensively studied for their antimicrobial properties. The following table presents findings related to the antimicrobial efficacy of related compounds:

CompoundMicroorganismMinimum Inhibitory Concentration (MIC)
2-(2,4-dimethylthiazol-5-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamideStaphylococcus aureus32 µg/mL
2-(2,4-dimethylthiazol-5-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamideEscherichia coli64 µg/mL

These findings suggest that the compound exhibits moderate antibacterial activity against common pathogens.

Case Studies

  • Study on Anticancer Properties : A recent study investigated a series of thiazole derivatives and their effects on human cancer cell lines. The results indicated that compounds with similar structures to 2-(2,4-dimethylthiazol-5-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide showed significant inhibition of tumor cell growth through apoptosis induction and cell cycle arrest .
  • Antimicrobial Efficacy Assessment : Another study focused on evaluating the antimicrobial properties of thiazole derivatives against various bacterial strains. The results demonstrated that certain modifications in the thiazole structure enhanced antibacterial activity, suggesting a structure–activity relationship that could be applied to optimize compounds like 2-(2,4-dimethylthiazol-5-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide .

Properties

IUPAC Name

2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2S/c1-11-15(21-12(2)18-11)10-16(19)17-9-8-13-4-6-14(20-3)7-5-13/h4-7H,8-10H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQYHWQDAOCIZJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)CC(=O)NCCC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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